molecular formula C9H6BrN B2465647 4-Bromo-3-ethenylbenzonitrile CAS No. 2229330-00-9

4-Bromo-3-ethenylbenzonitrile

Cat. No.: B2465647
CAS No.: 2229330-00-9
M. Wt: 208.058
InChI Key: VXDGDDRXFFMMEO-UHFFFAOYSA-N
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Description

4-Bromo-3-ethenylbenzonitrile: is an organic compound with the molecular formula C9H6BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and an ethenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethenylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromobenzonitrile can be coupled with ethenylboronic acid under mild conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethenylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethenylbenzonitrile involves its interaction with various molecular targets and pathways. The ethenyl group can undergo addition reactions, forming intermediates that interact with enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-3-ethenylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDGDDRXFFMMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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